molecular formula C9H18ClNO2 B1358409 Methyl 2-amino-2-cyclohexylacetate hydrochloride CAS No. 322392-74-5

Methyl 2-amino-2-cyclohexylacetate hydrochloride

Cat. No. B1358409
CAS RN: 322392-74-5
M. Wt: 207.7 g/mol
InChI Key: ORJOGDRCFDWIIJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-cyclohexylacetate hydrochloride is a chemical compound with the CAS Number: 322392-74-5 . It has a molecular weight of 207.7 and its IUPAC name is methyl amino (cyclohexyl)acetate hydrochloride . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 2-amino-2-cyclohexylacetate hydrochloride is 1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 2-amino-2-cyclohexylacetate hydrochloride is a solid at room temperature .

Scientific Research Applications

Dissociative Anesthesia

Methyl 2-amino-2-cyclohexylacetate hydrochloride has been studied in the context of anesthesiology. It was considered for anesthetic management in pediatric burn patients due to its properties as a short-acting anesthetic (Wilson, Nichols, & McCoy, 1967).

Synthesis and Characterization

This compound is also significant in the field of synthetic chemistry. For example, its derivatives have been synthesized and characterized for their antioxidant properties and potential as enzyme inhibitors (Ikram et al., 2015).

Inhibition Studies

Methyl 2-amino-2-cyclohexylacetate hydrochloride derivatives have been used in studies investigating inhibition mechanisms, such as the inhibition of esterase activity of carboxypeptidase A (Bunting & Myers, 1974).

Anticonvulsant Activity

The compound has shown potential in the development of anticonvulsant drugs. Studies have evaluated its derivatives for their anticonvulsant activity and structure-activity correlations (Scott et al., 1993).

Catalytic Applications

Research has also explored its applications in catalysis. For instance, studies have been conducted on the synthesis and catalytic activities of its derivatives in various chemical reactions (Limbach et al., 2009).

Clinical Research

In clinical research, derivatives of Methyl 2-amino-2-cyclohexylacetate hydrochloride have been studied for their potential therapeutic applications, such as antifibrinolytic properties (Andersson et al., 2009).

Safety and Hazards

The safety information available indicates that this compound should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-amino-2-cyclohexylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJOGDRCFDWIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

322392-74-5
Record name methyl 2-amino-2-cyclohexylacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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